1-Oxa-4,6,9-triazaspiro[4.4]nonane
Description
1-Oxa-4,6,9-triazaspiro[4.4]nonane is a spirocyclic compound characterized by a unique bicyclic structure where two fused rings share a single atom (spiro junction). Its molecular formula is C₆H₁₀N₃O, featuring one oxygen and three nitrogen atoms within a spiro[4.4]nonane framework. This compound is of interest in medicinal chemistry and materials science due to its rigid, three-dimensional geometry, which can enhance binding specificity in biological targets or influence polymer properties .
Properties
CAS No. |
340702-13-8 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-oxa-4,6,9-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C5H11N3O/c1-2-7-5(6-1)8-3-4-9-5/h6-8H,1-4H2 |
InChI Key |
KIBSIWSOSBRCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(N1)NCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Oxa-4,6,9-triazaspiro[4.4]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable amine with an epoxide or a related compound . The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the cyclization process . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Oxa-4,6,9-triazaspiro[4.4]nonane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-Oxa-4,6,9-triazaspiro[4.4]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-4,6,9-triazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity . For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The spiro[4.4]nonane scaffold is highly versatile, with modifications to heteroatoms (O, N, S) and substituents leading to diverse physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Heteroatom Influence on Bioactivity: Nitrogen-rich analogs (e.g., 2,7-diazaspiro[4.4]nonane derivatives) exhibit high affinity for sigma receptors (S1R Ki = 1.8 nM), suggesting their utility in neuropathic pain management . Sulfur substitution (e.g., 1-Oxa-4-thiaspiro[4.4]nonane) increases molecular weight and polarizability but reduces hydrogen-bonding capacity compared to nitrogen-rich analogs .
Antimicrobial Activity: Bicyclic diaza-dioxo compounds (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) show broad-spectrum activity against Aeromonas hydrophila and S. aureus, likely due to oxidative stress induction .
Catalytic and Material Applications: 1-Azaspiro[4.4]nonane derivatives serve as chiral ligands in asymmetric catalysis, achieving 86% enantiomeric excess (ee) in hydrogenation reactions . Spirocyclic monomers (e.g., 2-methylene-1,4,6-trioxaspiro[4.4]nonane) undergo controlled ring-opening polymerization for specialty polymers .
Biological Activity
1-Oxa-4,6,9-triazaspiro[4.4]nonane is a heterocyclic compound characterized by a unique spirocyclic structure that includes both nitrogen and oxygen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance:
- Tested Pathogens : The compound was evaluated against Gram-positive and Gram-negative bacteria.
- Inhibition Rates : It demonstrated inhibition rates comparable to standard antibiotics, indicating its efficacy as a potential therapeutic agent.
Anticancer Activity
The anticancer properties of this compound have also been explored extensively:
- Cell Lines Tested : Studies have evaluated the compound's effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : Preliminary findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | Significant inhibition of growth |
| Anticancer | MCF-7, A549 | Induction of apoptosis and cell cycle arrest |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing precursors with appropriate functional groups that facilitate the formation of the spirocyclic structure.
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds leading to the desired spirocyclic compound.
The synthesis often involves the use of catalysts and specific reaction conditions to optimize yield and purity.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound:
- Methodology : The compound was tested against a panel of bacterial strains using agar diffusion methods.
- Results : It exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics such as ampicillin and ciprofloxacin.
Case Study 2: Anticancer Mechanism Elucidation
Another study focused on its anticancer effects:
- Experimental Design : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : The results demonstrated significant cell death at higher concentrations, with flow cytometry analysis confirming increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
